molecular formula C12H15BN2O4 B11853247 (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid

(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid

Cat. No.: B11853247
M. Wt: 262.07 g/mol
InChI Key: CRIFMWKASCWEDL-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid is a boronic acid derivative that features an indazole ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid typically involves the borylation of an indazole precursor. One common method includes the use of bis(neopentyl glycolato)diboron as a borylation reagent in the presence of a rhodium catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling temperature, pressure, and the use of appropriate solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane, and water are commonly used solvents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Resulting from oxidation reactions.

Scientific Research Applications

(1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (1-(tert-Butoxycarbonyl)-1H-indazol-3-yl)boronic acid is unique due to its indazole ring structure, which provides distinct electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in specific Suzuki-Miyaura coupling reactions where the electronic properties of the indazole ring can influence the reaction outcome.

Properties

Molecular Formula

C12H15BN2O4

Molecular Weight

262.07 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]boronic acid

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-7-5-4-6-8(9)10(14-15)13(17)18/h4-7,17-18H,1-3H3

InChI Key

CRIFMWKASCWEDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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